Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1083181-13-8
VCID: VC3244608
InChI: InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Br
Molecular Formula: C11H8BrClN2O2
Molecular Weight: 315.55 g/mol

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

CAS No.: 1083181-13-8

Cat. No.: VC3244608

Molecular Formula: C11H8BrClN2O2

Molecular Weight: 315.55 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate - 1083181-13-8

Specification

CAS No. 1083181-13-8
Molecular Formula C11H8BrClN2O2
Molecular Weight 315.55 g/mol
IUPAC Name ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3
Standard InChI Key ZDZHIZAZXZRZOS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Br
Canonical SMILES CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Br

Introduction

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate is a synthetic organic compound with a molecular formula of C11H8BrClN2O2. This compound belongs to the naphthyridine class, which is known for its diverse biological activities and applications in pharmaceutical research. The compound's structure includes a bromo and chloro substituent on the naphthyridine ring, along with an ethyl ester group attached to the carboxylate moiety.

Synthesis and Preparation

The synthesis of Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, related naphthyridine derivatives are often prepared using methods such as Suzuki-Miyaura coupling and amidation reactions, as seen in the synthesis of other naphthyridine compounds .

Research Findings and Future Directions

Research on naphthyridine derivatives often focuses on their potential as pharmacophores due to their ability to interact with biological targets. The incorporation of halogen substituents like bromine and chlorine can significantly influence the compound's lipophilicity and ability to cross cellular membranes, which is crucial for biological activity . Future studies on Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate could explore its potential as a lead compound for drug development, particularly in areas where naphthyridine derivatives have shown promise.

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